4-Caprylamidophenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Caprylamidophenol can be synthesized through the reaction of 4-aminophenol with octanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Caprylamidophenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
4-Caprylamidophenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as a surfactant and emulsifying agent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Caprylamidophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the amide linkage provides structural stability. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
4-Caprylamidophenol can be compared with other similar compounds, such as:
4-Hydroxybenzamide: Similar structure but lacks the octyl chain, resulting in different solubility and reactivity.
4-Octylphenol: Similar alkyl chain but lacks the amide linkage, affecting its biological activity.
4-Aminophenol: Precursor in the synthesis of this compound, with different chemical properties.
Uniqueness: The combination of the phenolic hydroxyl group, amide linkage, and octyl chain in this compound provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)octanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-6-7-14(17)15-12-8-10-13(16)11-9-12/h8-11,16H,2-7H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLDSDPQPRRNEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231882 |
Source
|
Record name | 4-Caprylamidophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82568-64-7 |
Source
|
Record name | 4-Caprylamidophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082568647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Caprylamidophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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